molecular formula C14H12N2O2 B1325109 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid CAS No. 1017138-83-8

2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid

Cat. No. B1325109
CAS RN: 1017138-83-8
M. Wt: 240.26 g/mol
InChI Key: YXBCHINHKPQKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid” is a chemical compound with the CAS Number: 1017138-83-8 and a molecular weight of 240.26 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Research has highlighted the potential of thionicotinic acid derivatives, which are structurally related to nicotinic acid, in vasorelaxation and antioxidation. A study by Prachayasittikul et al. (2010) explored the effects of these derivatives on rat aorta contraction and antioxidative activity, indicating their potential as vasorelaxants and antioxidants. The study specifically noted the potent vasorelaxant and antioxidant properties of one of the thionicotinic acid analogs (Prachayasittikul et al., 2010).

Anti-hyperlipidemic Potential

Kothawade et al. (2020) reported that nicotinic acid derivatives could act as anti-hyperlipidemic agents by activating G-protein-coupled receptors (GPCRs) found on adipocytes. The study particularly highlighted the effectiveness of certain nicotinic acid derivatives in reducing low-density lipoprotein cholesterol, suggesting their utility in dyslipidemia treatment (Kothawade et al., 2020).

Industrial Production Methods

Lisicki et al. (2022) provided insights into the ecological production methods of nicotinic acid, emphasizing the need for green chemistry approaches in its industrial production. This research is relevant for understanding sustainable methods to produce nicotinic acid and its derivatives (Lisicki et al., 2022).

Receptor-mediated Effects

Studies have identified specific receptors for nicotinic acid and its derivatives, which are crucial in mediating their pharmacological effects. For instance, Tunaru et al. (2003) identified the orphan G-protein-coupled receptor PUMA-G/HM74 as a nicotinic acid receptor, crucial in mediating its lipid-lowering effects (Tunaru et al., 2003). Similarly, Lukasova et al. (2011) emphasized the role of the GPR109A receptor in the antiatherosclerotic effect of nicotinic acid, independent of its lipid-modifying effects (Lukasova et al., 2011).

Novel Derivatives and Therapeutic Potential

Modi et al. (2011) synthesized novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activities, indicating their potential as cancer therapeutics (Modi et al., 2011).

Antimicrobial Activities

Naglah et al. (2015) investigated the antimicrobial activities of certain novel isatin Schiff bases linked to nicotinic acid, demonstrating their strong inhibitory effects against various microbes (Naglah et al., 2015).

Safety and Hazards

Safety information for “2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid” indicates that it may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(2,3-dihydro-1h-indol-1-yl)nicotinic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may interact with its targets in a manner that leads to diverse biological effects.

Biochemical Pathways

Given the broad biological activities of indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

The broad biological activities of indole derivatives suggest that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them potential candidates for cancer therapy . Additionally, this compound may modulate inflammatory responses by interacting with key signaling molecules within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the indole moiety in the compound allows it to interact with multiple receptors and enzymes, thereby influencing their activity . These interactions can result in changes in gene expression, further modulating cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its efficacy and potency .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biological effects .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBCHINHKPQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.